molecular formula C18H16F3N3O4S B12939311 tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate

tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate

Cat. No.: B12939311
M. Wt: 427.4 g/mol
InChI Key: SPDCTVCOHYODPX-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a trifluoromethoxy group, a phenoxy group, and a thienopyrimidine core

Preparation Methods

The synthesis of tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thienopyrimidine core, followed by the introduction of the phenoxy and trifluoromethoxy groups. The final step involves the addition of the tert-butyl carbamate group.

    Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.

    Introduction of Phenoxy and Trifluoromethoxy Groups: These groups are introduced through nucleophilic substitution reactions using suitable reagents.

    Addition of tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core but differ in the substituents attached to the core.

    Phenoxy-Substituted Compounds: These compounds have a phenoxy group but may differ in other structural features.

    Trifluoromethoxy-Substituted Compounds: These compounds contain a trifluoromethoxy group but may have different core structures.

Properties

Molecular Formula

C18H16F3N3O4S

Molecular Weight

427.4 g/mol

IUPAC Name

tert-butyl N-[4-[4-(trifluoromethoxy)phenoxy]thieno[2,3-d]pyrimidin-6-yl]carbamate

InChI

InChI=1S/C18H16F3N3O4S/c1-17(2,3)28-16(25)24-13-8-12-14(22-9-23-15(12)29-13)26-10-4-6-11(7-5-10)27-18(19,20)21/h4-9H,1-3H3,(H,24,25)

InChI Key

SPDCTVCOHYODPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(N=CN=C2S1)OC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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